UCD74A Hydrochloride
Description
UCD74A Hydrochloride is a glycinyl-substituted derivative of amiloride, a diuretic and sodium channel inhibitor. Synthesized by replacing the C(5)-amino group of amiloride with glycine, UCD74A retains inhibitory activity against plasmalemmal targets such as urokinase plasminogen activator (uPA) and the type 1 sodium-proton exchanger (NHE1) . However, its cell-impermeant nature limits its biological effects to extracellular targets, rendering it cytostatic rather than cytotoxic . UCD74A has been studied extensively in cancer models, particularly gliomas, where it inhibits proliferation without inducing cell death . Its structural modifications, aimed at enhancing specificity, contrast with more hydrophobic analogs like UCD38B, which exhibit intracellular activity .
Properties
Molecular Formula |
C8H11Cl2N7O3 |
|---|---|
Molecular Weight |
324.12 g/mol |
IUPAC Name |
2-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H10ClN7O3.ClH/c9-4-6(13-1-2(17)18)15-5(10)3(14-4)7(19)16-8(11)12;/h1H2,(H,17,18)(H3,10,13,15)(H4,11,12,16,19);1H |
InChI Key |
DAXTZYIVXWPBGS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NC1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
UCD74A Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
UCD74A Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in cellular studies to inhibit urokinase plasminogen activator, which plays a role in cell migration and tissue remodeling.
Medicine: Investigated for its potential therapeutic effects in conditions where inhibition of urokinase plasminogen activator is beneficial, such as cancer metastasis.
Industry: Utilized in the development of new chemical processes and products.
Mechanism of Action
UCD74A Hydrochloride exerts its effects by inhibiting urokinase plasminogen activator, which is involved in the conversion of plasminogen to plasmin. This inhibition prevents the breakdown of fibrin clots, thereby affecting processes like cell migration and tissue remodeling. The molecular targets include the active site of urokinase plasminogen activator and associated pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
UCD74A and its analogs differ primarily in substitutions at the C(5)-amino group of the amiloride backbone:
- Amiloride: Parent compound with a free C(5)-amino group; modest cell permeability .
- UCD74A : Glycinyl substitution at C(5), reducing hydrophobicity and conferring cell impermeability .
- UCD38B : Benzyl alcohol added to UCD74A’s glycine carboxylate, increasing hydrophobicity and cell permeability .
Table 1: Structural and Functional Comparison
| Compound | C(5) Substitution | Hydrophobicity | Cell Permeability |
|---|---|---|---|
| Amiloride | -NH₂ | Low | Moderate |
| UCD74A | Glycine | Low | Negligible |
| UCD38B | Benzyl-glycinyl | High | High |
Table 2: Functional Outcomes in Glioma Models
| Compound | Cytostatic/Cytotoxic | Cell Death Mechanism | Key Molecular Targets |
|---|---|---|---|
| UCD74A | Cytostatic | None | Extracellular uPA, NHE1 |
| UCD38B | Cytotoxic | AIF-mediated necrosis | Intracellular uPA, mitochondria |
| Amiloride | Weak cytostatic | None | NHE1, sodium channels |
Antifungal Activity
This contrasts with HMA, which disrupts fungal pH homeostasis via NHE inhibition .
Table 3: Antifungal Activity Comparison
| Compound | Antifungal Activity (Alone) | Synergy with Azoles |
|---|---|---|
| UCD74A | None | None |
| UCD38B | None | Minimal |
| HMA | Yes | Yes |
Research Implications
- UCD74A serves as a critical tool for studying extracellular uPA/NHE1 roles, distinguishing membrane-bound vs. intracellular effects .
- UCD38B highlights the importance of hydrophobicity in drug design, enabling intracellular target engagement and AIF-driven cytotoxicity .
- Limitations : UCD74A’s impermeability restricts therapeutic utility, while UCD38B’s cytotoxicity may require precise targeting to avoid off-tumor effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
